molecular formula C7H3ClFNO2S B2575350 2-Cyano-3-fluorobenzene-1-sulfonyl chloride CAS No. 80023-23-0

2-Cyano-3-fluorobenzene-1-sulfonyl chloride

Cat. No.: B2575350
CAS No.: 80023-23-0
M. Wt: 219.61
InChI Key: BGAALQGGQLDGFK-UHFFFAOYSA-N
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Description

2-Cyano-3-fluorobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3ClFNO2S and a molecular weight of 219.62 g/mol . This compound is known for its use in various chemical reactions and applications, particularly in the field of organic synthesis.

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H314, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-3-fluorobenzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-cyano-3-fluorobenzenesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction typically requires a solvent such as dichloromethane (CH2Cl2) and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative, while reaction with an alcohol would produce a sulfonate ester .

Mechanism of Action

The mechanism of action of 2-cyano-3-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-fluorobenzene-1-sulfonyl chloride is unique due to the presence of both a cyano and a fluorine group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications .

Properties

IUPAC Name

2-cyano-3-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-3-1-2-6(9)5(7)4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAALQGGQLDGFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80023-23-0
Record name 2-cyano-3-fluorobenzene-1-sulfonyl chloride
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